molecular formula C8H6BrF4NO B12089394 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

Katalognummer: B12089394
Molekulargewicht: 288.04 g/mol
InChI-Schlüssel: ZUIPQBIPEZXIFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF4NO It is a derivative of aniline, characterized by the presence of bromine, fluorine, and trifluoroethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Bromination: Bromine is introduced to the aromatic ring.

    Fluorination: Fluorine is added to the compound.

    Trifluoroethoxylation: Finally, the trifluoroethoxy group is introduced.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine, fluorine, and trifluoroethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The bromine, fluorine, and trifluoroethoxy groups contribute to its reactivity and binding affinity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Another derivative with different positioning of the functional groups.

Uniqueness

3-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is unique due to the specific combination and positioning of its functional groups.

Eigenschaften

Molekularformel

C8H6BrF4NO

Molekulargewicht

288.04 g/mol

IUPAC-Name

3-bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H6BrF4NO/c9-5-1-4(10)2-6(14)7(5)15-3-8(11,12)13/h1-2H,3,14H2

InChI-Schlüssel

ZUIPQBIPEZXIFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)OCC(F)(F)F)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.